1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound that features a methoxyphenoxy group, a morpholine ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but has a different backbone structure.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a methoxy group and a propoxy linkage but differs in its core structure.
Uniqueness
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the combination of its methoxyphenoxy group and morpholine ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(3-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-17-13-3-2-4-14(9-13)19-11-12(16)10-15-5-7-18-8-6-15;/h2-4,9,12,16H,5-8,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZAJJDXVXKKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCOCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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